[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-
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Overview
Description
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its unique structural features, which include two phenyl groups attached to the bipyridine core. It is used in various fields of chemistry due to its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione typically involves the cyclocondensation of aromatic diamines with bipyridinium salts. One common method is the Zincke reaction, which uses 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts as starting materials . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione, often employs metal-catalyzed coupling reactions. Methods such as Suzuki, Stille, and Negishi couplings are commonly used . These reactions typically require palladium or nickel catalysts and are conducted under controlled temperatures and pressures to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can yield bipyridine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Solvents like acetonitrile and DMSO are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields bipyridinium salts, while reduction can produce various bipyridine derivatives .
Scientific Research Applications
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing metal-based drugs.
Mechanism of Action
The mechanism by which 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability. The compound can interact with various molecular targets, including enzymes and receptors, through metal coordination, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture and industry.
3,4’-Bipyridine: Known for its use in pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione is unique due to the presence of phenyl groups, which enhance its ability to form stable complexes with metals. This structural feature distinguishes it from other bipyridine derivatives and expands its range of applications in various fields .
Properties
CAS No. |
62219-33-4 |
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Molecular Formula |
C22H16N2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4,6-diphenyl-1-pyridin-2-ylpyridine-2-thione |
InChI |
InChI=1S/C22H16N2S/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H |
InChI Key |
ZJKUOKATDNZWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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